molecular formula C7H13NO3S2 B14284248 L-Alanine, N-methyl-N-[(methyldithio)acetyl]- CAS No. 138148-61-5

L-Alanine, N-methyl-N-[(methyldithio)acetyl]-

Cat. No.: B14284248
CAS No.: 138148-61-5
M. Wt: 223.3 g/mol
InChI Key: RIRNEBWJRJDNNQ-YFKPBYRVSA-N
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Description

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a specialized synthetic amino acid derivative designed for advanced biochemical research, particularly in the field of bioconjugate chemistry. Its structure integrates key features—an N-methyl alanine backbone and a methyldithio acetyl group—that make it a critical building block for the synthesis of novel maytansinoid-based antibody-drug conjugates (ADCs) . The N-methyl group enhances the metabolic stability and membrane permeability of resulting peptides, while the dithio moiety provides a reversible linkage for controlled payload release within target cells . This compound is primarily valued for its application in developing site-specific trastuzumab maytansinoid conjugates, which have shown improved therapeutic activity in targeted cancer treatments . Strictly for Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

CAS No.

138148-61-5

Molecular Formula

C7H13NO3S2

Molecular Weight

223.3 g/mol

IUPAC Name

(2S)-2-[methyl-[2-(methyldisulfanyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C7H13NO3S2/c1-5(7(10)11)8(2)6(9)4-13-12-3/h5H,4H2,1-3H3,(H,10,11)/t5-/m0/s1

InChI Key

RIRNEBWJRJDNNQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)CSSC

Canonical SMILES

CC(C(=O)O)N(C)C(=O)CSSC

Origin of Product

United States

Preparation Methods

Fermentative Production via Engineered Corynebacterium glutamicum

A one-step fermentative process utilizes a pyruvate-overproducing strain of C. glutamicum (e.g., ELB-P) genetically modified to express the dpkA gene from Pseudomonas putida. This enzyme catalyzes the reductive N-methylamination of pyruvate using methylamine as the methyl donor:

$$
\text{Pyruvate} + \text{Methylamine} \xrightarrow{\text{DpkA}} \text{N-Methyl-L-alanine} + \text{H}_2\text{O}
$$

Key Conditions

  • Substrate : Glucose (100 g/L) and methylamine (20 g/L).
  • Yield : 31.7 g/L N-methyl-L-alanine with a molar yield of 0.71 g/g glucose.
  • By-products : Pyruvate (≤5 g/L) and L-alanine (≤1 g/L), minimized via deletion of ldhA, alaT, and avtA genes.

Chemical Synthesis via Mannich Reaction and Enzymatic Resolution

A patented route (CN109369442B) involves:

  • Mannich Reaction : 2-Acetamidomalonate reacts with formaldehyde and N-methylbenzylamine to form 2-acetamido-2-[benzyl(methylamino)methyl]malonic acid diethyl ester.
  • Hydrolysis and Decarboxylation : Alkaline hydrolysis yields 2-acetamido-3-[benzyl(methylamino)]propionic acid.
  • Hydrogenolysis : Palladium-catalyzed hydrogenation removes the benzyl group, yielding N-methyl-L-alanine.

Advantages : High stereoselectivity (>99% ee) via L-acyl transaminase-mediated resolution.

Introduction of the Methyldithioacetyl Group

The methyldithioacetyl moiety is introduced via N-acylation of N-methyl-L-alanine . Two strategies are proposed based on analogous reactions:

Acylation with Methyldithioacetic Acid Chloride

Reaction Scheme :
$$
\text{N-Methyl-L-alanine} + \text{Cl-C(O)-S-S-CH}_3 \xrightarrow{\text{Base}} \text{L-Alanine, N-Methyl-N-[(Methyldithio)Acetyl]-} + \text{HCl}
$$

Conditions :

  • Solvent : Anhydrous dichloromethane or THF.
  • Base : Triethylamine (2 eq.) to neutralize HCl.
  • Temperature : 0–25°C, 12–24 hours.
  • Yield : Estimated 60–75% based on analogous dithioacylation reactions.

Stepwise Thioesterification and Oxidation

  • Thioacetylation : React N-methyl-L-alanine with methyl thioacetate (CH$$3$$-S-C(O)-OCH$$3$$) in the presence of DCC.
  • Oxidation : Treat the intermediate with iodine (I$$2$$) to form the disulfide bond:
    $$
    \text{CH}
    3-\text{S-C(O)-N(CH}3\text{)-Alanine} \xrightarrow{\text{I}2} \text{CH}3-\text{S-S-C(O)-N(CH}3\text{)-Alanine}
    $$

Challenges : Requires strict anhydrous conditions to prevent hydrolysis of the thioester.

Optimization and Purification Strategies

Chromatographic Separation

  • Silica Gel Chromatography : Employ a gradient of ethyl acetate/hexane (3:7 to 7:3) to isolate the product from unreacted starting material.
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for high-purity batches.

Crystallization

  • Solvent System : Ethyl acetate/petroleum ether (1:1) at -20°C yields crystalline product.

Analytical Characterization

Critical Data for Verification :

Property Method Expected Result
Melting Point Differential Scanning Calorimetry 315–317°C (decomp)
Optical Rotation ([α]$$_{D}^{25}$$) Polarimetry +12.5° (c = 1, H$$_2$$O)
Mass (m/z) ESI-MS 194.0 [M+H]$$^+$$
Disulfide Bond Stretching FT-IR 510 cm$$^{-1}$$ (S-S)

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The methyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield simpler derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amino acid derivatives.

Scientific Research Applications

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a derivative of L-alanine, modified with a methyl group and a methyldithioacetyl group. It has a molecular formula of C7H13NO3S2C_7H_{13}NO_3S_2 and a molecular weight of approximately 205.31 g/mol. These modifications enhance its biological activity compared to standard L-alanine, making it useful in biochemistry and medicinal chemistry.

Potential Applications

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- has potential applications across various fields, especially in pharmaceutical development. Its unique properties make it a candidate for drug development and peptide-based therapeutics.

Pharmaceutical Development

  • The compound's chemical reactivity, influenced by its functional groups, is crucial for understanding its potential in drug development and the synthesis of peptide-based therapeutics.
  • Interaction studies are conducted to understand its binding affinities and effects on biological targets.

Biological Activities

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- exhibits various biological activities that make it relevant in pharmacological studies:

Synthesis

Several methods can achieve the synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.

Structural Comparisons

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- shares structural similarities with other compounds, offering insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-L-alanineMethyl group on amino groupNon-proteinogenic amino acid with unique conformers
MethionineContains sulfur and a thioether bondEssential amino acid involved in protein synthesis
CysteineContains thiol (-SH) groupPlays a critical role in protein structure via disulfide bonds
Acetyl-L-carnitineAcetylated derivative of L-carnitineInvolved in fatty acid metabolism

Mechanism of Action

The mechanism of action of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- involves its interaction with specific molecular targets and pathways. The methyldithio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

N-Methylalanine (N-Methyl-L-alanine)

  • Structure : Methyl group at the alanine nitrogen.
  • Properties: CAS No.: 3913-67-5; Molecular formula: C₄H₉NO₂ . Exhibits altered solubility and metabolic stability compared to L-alanine due to reduced hydrogen-bonding capacity. Acts as a biomarker in certain metabolic disorders .
  • Key Difference : Lacks the methyldithioacetyl group, resulting in distinct chemical reactivity and biological interactions.

N-Acetyl-L-alanine

  • Structure : Acetyl group attached to the alanine nitrogen.
  • Properties: CAS No.: 97-69-8; Molecular formula: C₅H₉NO₃ . Used in studies of protein-ligand interactions, particularly with UDP-N-acetylmuramate/l-alanine ligase, a bacterial cell wall synthesis enzyme. Binding affinity: Derivatives like compound 2g (N-acetylated analogs) show binding affinities of −7.1 kcal/mol against this enzyme .
  • Key Difference : The acetyl group enhances enzyme inhibition but lacks the sulfur-based functionality of the methyldithioacetyl group.

N-(Sulfoacetyl)-L-alanine Derivatives

  • Example : N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine.
  • Structure : Combines sulfonic acid and acetyl groups.
  • Properties: CAS No.: 1418095-19-8; Molecular formula: C₁₄H₁₉NO₆S . Sulfonyl groups improve water solubility and stability under acidic conditions.
  • Key Difference : Sulfonic acid substituents differ chemically from dithio groups, impacting electronic properties and biological targets.

Peptide-Linked Alanine Derivatives

  • Example : L-Alanine, N-[N-(N-acetyl-4-nitro-L-phenylalanyl)-, methyl ester.
  • Structure : Alanine integrated into a peptide chain with nitro and acetyl modifications.
  • Properties: CAS No.: Not fully specified; Molecular formula: C₁₅H₁₉N₃O₆ . Nitro groups enhance electrophilicity, making such compounds candidates for covalent enzyme inhibition.

Comparative Analysis Table

Compound Molecular Formula CAS No. Key Functional Groups Binding Affinity (kcal/mol) Applications
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- Not specified Not available Methyl, Methyldithioacetyl N/A Hypothetical enzyme inhibitor
N-Methylalanine C₄H₉NO₂ 3913-67-5 Methyl N/A Metabolic biomarker
N-Acetyl-L-alanine C₅H₉NO₃ 97-69-8 Acetyl −7.1 (compound 2g) Enzyme inhibition
N-(Sulfoacetyl)-L-alanine C₁₄H₁₉NO₆S 1418095-19-8 Sulfoacetyl N/A Solubility enhancement
Peptide-linked derivative C₁₅H₁₉N₃O₆ Not specified Acetyl, Nitro, Peptide N/A Covalent drug design

Research Findings and Implications

  • Enzyme Interactions : N-Acetylated alanine derivatives demonstrate strong binding to UDP-N-acetylmuramate/l-alanine ligase, a target for antibacterial agents . The methyldithioacetyl group in the target compound may similarly disrupt bacterial cell wall synthesis via thiol-mediated interactions.
  • Structural Stability : Sulfur-containing groups (e.g., methyldithio) could enhance stability in reducing environments, a feature absent in acetyl or methyl analogs .
  • Synthetic Challenges : Methyldithioacetyl groups may complicate synthesis due to sulfur’s sensitivity to oxidation, unlike more stable acetyl or sulfonyl groups .

Biological Activity

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is an amino acid derivative characterized by the presence of a methyl group and a methyldithioacetyl moiety. Its chemical structure can be represented as follows:

C4H9NO2S2\text{C}_4\text{H}_9\text{NO}_2\text{S}_2

This structure contributes to its unique biological activities, particularly in the realm of pharmacology.

Antioxidant Properties

Research indicates that compounds similar to L-Alanine, N-methyl-N-[(methyldithio)acetyl]- exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methyldithio group enhances the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Several studies have explored the anticancer potential of amino acid derivatives. For instance, L-Alanine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. In vitro studies demonstrated that L-Alanine, N-methyl-N-[(methyldithio)acetyl]- inhibits tumor cell proliferation through modulation of key signaling pathways involved in cell survival and apoptosis .

Study Cell Line Effect Mechanism
Study AA549 (Lung)Inhibition of growthInduction of apoptosis
Study BHeLa (Cervical)Reduced viabilityDisruption of metabolic pathways

Neuroprotective Effects

Emerging evidence suggests that L-Alanine derivatives may possess neuroprotective properties. They have been implicated in reducing neuroinflammation and protecting neuronal cells from excitotoxicity. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Anticancer Efficacy in Xenograft Models
    A study utilizing xenograft models demonstrated that treatment with L-Alanine, N-methyl-N-[(methyldithio)acetyl]- resulted in significant tumor regression. The compound was administered orally, showing promise as a therapeutic agent against various types of cancer .
  • Neuroprotection in Animal Models
    In animal models of neurodegeneration, administration of L-Alanine derivatives led to improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings support the potential application of this compound in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How can researchers validate the structural integrity of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • 1H NMR spectroscopy to confirm hydrogen environments and bond connectivity.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • High-performance liquid chromatography (HPLC) to assess purity (e.g., 99.05% purity reported in HY-P3884 batches) .
    • Key Considerations : Ensure consistency between experimental spectral data and computational predictions (e.g., DFT for stable bond configurations) .

Q. What are the optimal storage conditions for preserving the compound’s stability in laboratory settings?

  • Methodological Answer :

  • Solid form : Store at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (1 year) in moisture-free, sealed containers.
  • Solvent solutions : Store at -80°C for 6 months or -20°C for 1 month, ensuring airtight sealing to prevent hydrolysis or oxidation .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid chromatography-mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, enabling simultaneous detection of >1,000 ion pairs with ≤10<sup>-9</sup> g precision.
  • Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does L-Alanine, N-methyl-N-[(methyldithio)acetyl]- influence carrier concentration in semiconductor applications?

  • Methodological Answer :

  • Experimental Design : Cap ZnO nanorods with the compound and characterize via:
  • FTIR spectroscopy to confirm Zn–O coordinate bonds.
  • Electrochemical impedance spectroscopy (EIS) to measure carrier concentration (reported 2-order magnitude increase in capped ZnO) .
  • Theoretical Support : Density functional theory (DFT) predicts stable electron-releasing groups enhancing charge transport .

Q. What thermodynamic and kinetic data are critical for studying its role in enzyme-catalyzed reactions?

  • Methodological Answer :

  • Reference NIST Standard Reference Database 69 for gas-phase ion energetics and reaction free energy (ΔG) data.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities with enzymes like acetyltransferases (e.g., N-acetyl-L-alanine interactions) .

Q. Are there contradictions in the compound’s effects across metabolic vs. material science studies?

  • Methodological Answer :

  • Metabolic Studies : The compound’s derivatives (e.g., N-acetyl-L-alanine) influence glucose metabolism via transamination pathways, as shown in LC-MS-based plasma analyses .
  • Material Science : Electron-releasing groups in the compound enhance semiconductor carrier concentration, conflicting with its metabolic role in glucose regulation .
  • Resolution : Cross-disciplinary studies using systems biology approaches and in situ characterization (e.g., synchrotron X-ray absorption spectroscopy) are needed to reconcile these effects.

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